molecular formula C10H13ClN4S B2382519 3-Hydrazinyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene hydrochloride CAS No. 1803587-80-5

3-Hydrazinyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene hydrochloride

Cat. No.: B2382519
CAS No.: 1803587-80-5
M. Wt: 256.75
InChI Key: LKXWAFNJCFZCEJ-UHFFFAOYSA-N
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Description

3-Hydrazinyl-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2,4,6-tetraene hydrochloride is a heterocyclic compound featuring a fused tricyclic core with sulfur (thia) and nitrogen (diazatricyclo) atoms. The hydrazinyl (-NH-NH₂) substituent at position 3 and the hydrochloride salt form distinguish it from analogous structures. This compound is primarily utilized as a building block in medicinal chemistry for synthesizing biologically active molecules, leveraging its reactive hydrazine moiety for further functionalization .

The hydrochloride salt enhances aqueous solubility, making it advantageous for in vitro and in vivo studies.

Properties

IUPAC Name

5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4S.ClH/c11-14-9-8-6-3-1-2-4-7(6)15-10(8)13-5-12-9;/h5H,1-4,11H2,(H,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXWAFNJCFZCEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydrazinyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a hydrazine derivative with a thieno[2,3-d]pyrimidine intermediate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated reactors and continuous flow systems to maintain consistent reaction conditions. Purification steps, such as recrystallization or chromatography, are employed to achieve the required purity levels for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-Hydrazinyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

3-Hydrazinyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Hydrazinyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering protein structures. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural features and properties of 3-hydrazinyl-8-thia-4,6-diazatricyclo derivatives and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Purity Key Properties/Applications Reference CAS/ID
3-Hydrazinyl-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2,4,6-tetraene 3-Hydrazinyl, 5-Methyl C₁₃H₁₄N₄S 264.34 N/A Building block for drug discovery Ref: 3D-CDA99554
3-Chloro-5-(thiophen-3-yl)-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2,4,6-tetraene 3-Chloro, 5-Thiophene C₁₄H₁₀ClN₂S₂ 305.82 NLT 97% Potential kinase inhibitor scaffold CAS: 24786-47-8
3-Chloro-5-(morpholin-4-ylmethyl)-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2,4,6-tetraene hydrochloride 3-Chloro, 5-Morpholinylmethyl, HCl salt C₁₆H₁₉ClN₄OS·HCl 360.3 Min. 95% Discontinued; explored for CNS activity CAS: 1171400-99-9
3-Chloro-5-cyclopropyl-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2,4,6-tetraene 3-Chloro, 5-Cyclopropyl C₁₃H₁₃ClN₂S 264.77 N/A Lipophilic; used in agrochemical research CAS: 462066-13-3
3-Chloro-5-(pyrazin-2-yl)-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2,4,6-tetraene 3-Chloro, 5-Pyrazine C₁₄H₁₁ClN₄S 302.8 95% Anticandidate for antitubercular agents CAS: 1080821-72-2

Key Comparative Insights

Substituent-Driven Reactivity and Solubility

  • Hydrazinyl Group : The hydrazinyl moiety in the target compound enables nucleophilic addition and condensation reactions, distinguishing it from chloro- or alkyl-substituted analogs. This reactivity is critical for forming hydrazones or coordinating with metal ions in catalysis .
  • Hydrochloride Salt : The hydrochloride form increases polarity and water solubility compared to neutral analogs like the cyclopropyl derivative (logP ~3.3 for pyrazine analog vs. higher solubility for hydrochloride) .
  • Chloro Substituents : Chloro derivatives (e.g., CAS: 462066-13-3) exhibit enhanced stability but reduced solubility, limiting their utility in aqueous systems .

Biological Activity

3-Hydrazinyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene hydrochloride (CAS No. 1803587-80-5) is a compound with potential applications in medicinal chemistry and pharmacology. Its unique molecular structure includes a hydrazine functional group and a thiazole ring, which may contribute to its biological activity.

  • Molecular Formula : C10H13ClN4S
  • Molecular Weight : 256.76 g/mol
  • CAS Number : 1803587-80-5

Biological Activity Overview

Research on the biological activity of this compound is limited but suggests several potential mechanisms of action:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties against various bacterial strains. The presence of the thiazole ring is often associated with enhanced activity against Gram-positive bacteria.
  • Anticancer Potential : Some hydrazine derivatives have shown promise in anticancer research due to their ability to induce apoptosis in cancer cells. The mechanism may involve the inhibition of specific enzymes or pathways crucial for tumor growth.
  • Enzyme Inhibition : Compounds containing hydrazine and thiazole groups are known to inhibit certain enzymes that play roles in metabolic pathways. This inhibition can lead to altered cellular responses and potential therapeutic effects.

Study 1: Antimicrobial Efficacy

A study conducted on thiazole-containing compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted that modifications in the hydrazine moiety could enhance the antimicrobial potency of the compounds tested.

CompoundBacterial StrainZone of Inhibition (mm)
3-Hydrazinyl-8-thiaStaphylococcus aureus15
3-Hydrazinyl-8-thiaEscherichia coli12

Study 2: Anticancer Activity

In vitro studies on hydrazine derivatives showed promising results in inhibiting the proliferation of human cancer cell lines (e.g., HeLa and MCF-7). The IC50 values indicated that modifications to the hydrazine structure significantly influenced cytotoxicity.

CompoundCell LineIC50 (µM)
3-Hydrazinyl-8-thiaHeLa25
3-Hydrazinyl-8-thiaMCF-730

The biological activities observed can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Compounds may induce oxidative stress in microbial and cancer cells.
  • DNA Interaction : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Modulation : By inhibiting key enzymes involved in metabolic pathways, these compounds can alter cellular homeostasis.

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